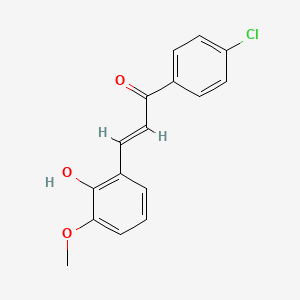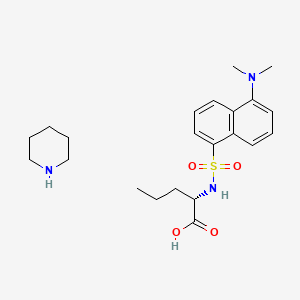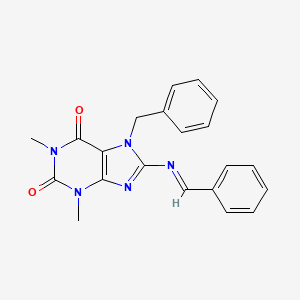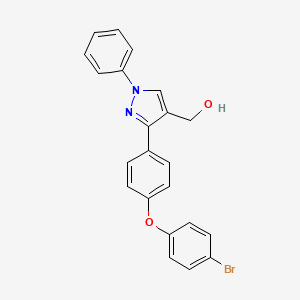
(2E)-1-(4-chlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-2-hydroxy-3-methoxychalcone is a chemical compound with the empirical formula C16H13ClO3 and a molecular weight of 288.73. It is a member of the chalcone family, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system.
Méthodes De Préparation
The synthesis of 4’-Chloro-2-hydroxy-3-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-hydroxy-3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization .
Analyse Des Réactions Chimiques
4’-Chloro-2-hydroxy-3-methoxychalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chalcone to its corresponding dihydrochalcone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions .
Applications De Recherche Scientifique
4’-Chloro-2-hydroxy-3-methoxychalcone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and diabetes due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 4’-Chloro-2-hydroxy-3-methoxychalcone involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. Additionally, it can modulate signaling pathways related to oxidative stress and apoptosis, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
4’-Chloro-2-hydroxy-3-methoxychalcone can be compared with other similar compounds, such as:
- 3’-Chloro-2’-hydroxy-4-methoxychalcone
- 5’-Chloro-2’-hydroxy-4’-methoxychalcone
- 5’-Chloro-4,2’-dihydroxy-3-methoxychalcone
- 3’,5’-Dichloro-2’-hydroxy-4-methoxychalcone
These compounds share structural similarities but differ in the position and number of substituents on the phenyl rings, which can influence their chemical properties and biological activities .
Propriétés
Formule moléculaire |
C16H13ClO3 |
|---|---|
Poids moléculaire |
288.72 g/mol |
Nom IUPAC |
(E)-1-(4-chlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO3/c1-20-15-4-2-3-12(16(15)19)7-10-14(18)11-5-8-13(17)9-6-11/h2-10,19H,1H3/b10-7+ |
Clé InChI |
DYKSORHKUYMVFH-JXMROGBWSA-N |
SMILES isomérique |
COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
COC1=CC=CC(=C1O)C=CC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B12046051.png)



![[9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone](/img/structure/B12046082.png)


![1-Methyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B12046104.png)


